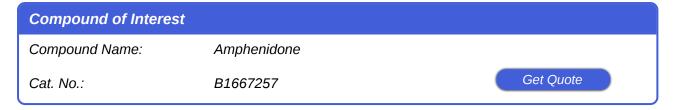




Application Notes and Protocols for Amphetamine Administration in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common protocols for amphetamine administration in rodent models. The information is intended to guide researchers in designing and executing experiments to study the behavioral, neurochemical, and molecular effects of amphetamine.

Data Presentation: Quantitative Data Summary

The following tables summarize typical dosage ranges and administration details for various experimental paradigms involving amphetamine in rats and mice. It is important to note that optimal doses can vary depending on the specific strain, age, and sex of the animal, as well as the experimental objectives.

Table 1: Amphetamine Dosages for Locomotor Activity Studies



Rodent Model	Route of Administration	Acute Dose Range (mg/kg)	Chronic Dose Range (mg/kg)	Notes
Rat	Intraperitoneal (i.p.)	0.5 - 5.0	1.0 - 5.0 (escalating doses)	Lower doses typically induce hyperlocomotion, while higher doses can lead to stereotyped behaviors.
Mouse	Intraperitoneal (i.p.)	1.0 - 10.0	1.0 - 5.0 (repeated daily)	Mice may require slightly higher doses than rats to elicit similar behavioral effects.
Rat/Mouse	Subcutaneous (s.c.)	0.5 - 5.0	1.0 - 5.0 (repeated daily)	Provides a slower absorption rate compared to i.p. injection.

Table 2: Amphetamine Dosages for Conditioned Place Preference (CPP) Studies



Rodent Model	Route of Administration	Conditioning Dose Range (mg/kg)	Number of Conditioning Sessions	Notes
Rat	Intraperitoneal (i.p.)	0.1 - 2.0	2 - 4 pairings	Lower doses are often sufficient to establish a place preference.
Mouse	Intraperitoneal (i.p.)	1.0 - 5.0	2 - 4 pairings	C57BL/6 mice are a commonly used strain for this paradigm.
Rat/Mouse	Subcutaneous (s.c.)	0.5 - 3.0	2 - 4 pairings	

Table 3: Amphetamine Dosages for Self-Administration Studies

Rodent Model	Route of Administration	Unit Dose Range (mg/kg/infusio n)	Reinforcement Schedule	Notes
Rat	Intravenous (i.v.)	0.03 - 0.1	Fixed Ratio (FR), Progressive Ratio (PR)	Requires surgical implantation of an intravenous catheter.
Mouse	Intravenous (i.v.)	0.05 - 0.2	Fixed Ratio (FR), Progressive Ratio (PR)	Technically more challenging in mice due to smaller vessel size.

Table 4: Amphetamine Dosages for Sensitization Studies



Rodent Model	Route of Administrat ion	Sensitizatio n Dose Range (mg/kg)	Administrat ion Schedule	Withdrawal Period	Challenge Dose (mg/kg)
Rat	Intraperitonea I (i.p.)	1.0 - 5.0 (escalating)	Daily or intermittently for 5-14 days	7 - 21 days	0.5 - 2.5
Mouse	Intraperitonea I (i.p.)	1.0 - 2.5	Daily for 5-7 days	3 - 7 days	1.0 - 2.5

Experimental Protocols Amphetamine Administration Protocols

This is the most common route for systemic amphetamine administration in rodents.

Materials:

- d-amphetamine sulfate
- Sterile 0.9% saline
- Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
- Animal scale

Procedure:

- Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
- Animal Handling: Weigh the animal to calculate the correct injection volume. Gently restrain the rodent. For rats, a two-person technique is often preferred, with one person restraining and the other injecting. For mice, a one-person technique is common.
- Injection Site: The injection site is typically in the lower right or left abdominal quadrant to avoid the cecum and bladder.



- Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly
 to ensure no blood or urine is drawn, which would indicate improper placement. Inject the
 solution slowly.
- Post-injection: Withdraw the needle and return the animal to its home cage or experimental apparatus. Monitor the animal for any adverse reactions.

This route provides a slower and more sustained release of the drug compared to i.p. injection.

Materials:

• Same as for i.p. injection.

Procedure:

- Drug Preparation: Prepare the amphetamine solution as described for i.p. injection.
- Animal Handling: Weigh and restrain the animal.
- Injection Site: The injection is typically administered under the loose skin on the back, between the shoulder blades.
- Injection: Gently lift the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to check for blood. Inject the solution, which will form a small bolus under the skin.
- Post-injection: Withdraw the needle and gently massage the area to aid in dispersal. Return the animal to its cage and monitor.

This method is used for direct oral administration of a precise dose.

Materials:

- · d-amphetamine sulfate
- Vehicle (e.g., water, 0.5% methylcellulose)
- Flexible gavage needle (20-22 gauge for mice, 16-18 gauge for rats)



- Syringe
- Animal scale

Procedure:

- Drug Preparation: Prepare the amphetamine solution or suspension in the chosen vehicle.
- Animal Handling: Weigh the animal. Gently but firmly restrain the animal to prevent movement of the head and neck.
- Gavage: Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
- Administration: Once the needle is in the correct position, slowly administer the solution.
- Post-administration: Carefully remove the gavage needle and return the animal to its cage.
 Monitor for any signs of distress, such as difficulty breathing.

Behavioral Testing Protocols

This test measures the stimulant effects of amphetamine on spontaneous movement.

Materials:

- Open-field arena equipped with photobeam detectors or a video tracking system
- Amphetamine solution and vehicle
- Syringes and needles for administration

Procedure:

- Habituation: Place the animal in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.
- Administration: Remove the animal from the arena, administer the amphetamine or vehicle via the chosen route (e.g., i.p.).



- Testing: Immediately return the animal to the arena and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
- Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.

This paradigm assesses the rewarding properties of amphetamine by pairing its effects with a specific environment.

Materials:

- CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
- · Amphetamine solution and vehicle
- Syringes and needles for administration

Procedure:

- Pre-conditioning (Baseline): On Day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial preference.
- Conditioning: This phase typically lasts for 4-8 days.
 - On drug conditioning days, administer amphetamine and confine the animal to one of the main chambers for 30-45 minutes.
 - On vehicle conditioning days, administer the vehicle and confine the animal to the other main chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
- Post-conditioning (Test): On the day after the last conditioning session, place the animal in the central compartment and allow it to freely explore all chambers for 15-20 minutes in a drug-free state. Record the time spent in each chamber.



 Data Analysis: An increase in the time spent in the drug-paired chamber during the postconditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.

Neurochemical Analysis Protocol

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

- Stereotaxic apparatus
- Microdialysis probes (e.g., with a 2-4 mm membrane length and a 6-20 kDa molecular weight cutoff)
- Guide cannula (for chronic implantations)
- Surgical instruments
- Dental cement
- Syringe pump
- Fraction collector
- HPLC system with electrochemical detection (HPLC-ECD)
- Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4)

Procedure:

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus.
 Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.



- Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
- Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μ L/min) using a syringe pump.
- Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 1-2 hours to establish a stable baseline of dopamine levels.
- Amphetamine Administration: Administer amphetamine via the desired route.
- Post-administration Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
- Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels.

Mandatory Visualizations Signaling Pathways

Caption: Amphetamine's mechanism of action and downstream signaling cascade.

Experimental Workflows

Caption: Workflow for a typical locomotor activity experiment.

Caption: Workflow for a conditioned place preference (CPP) experiment.

Caption: Workflow for an in vivo microdialysis experiment.

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